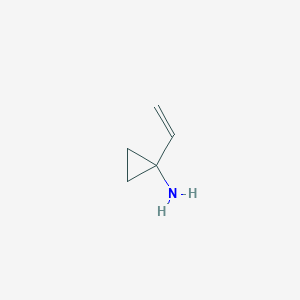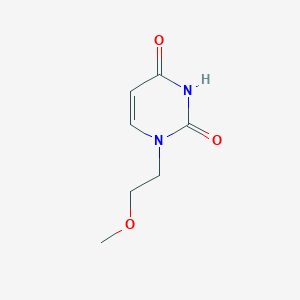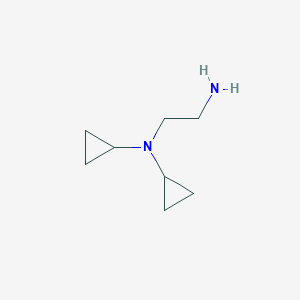![molecular formula C11H14ClNO3 B1464001 2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide CAS No. 1226115-30-5](/img/structure/B1464001.png)
2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide
Overview
Description
2-Chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide, commonly referred to as CMPEA, is a synthetic compound used in various scientific research applications. Its structure consists of a chlorine atom, an amide group, and an ethyl ester side chain. This compound has been used in a variety of studies, ranging from biochemical to physiological applications.
Scientific Research Applications
CMPEA has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and in the study of lipid metabolism. It has also been used in the study of signal transduction pathways and in the development of new drugs. Additionally, CMPEA has been used in the study of the effects of environmental pollutants on human health.
Mechanism Of Action
The mechanism of action of CMPEA is not yet fully understood. It is believed that CMPEA binds to certain proteins and enzymes, resulting in their inhibition. This inhibition can have a variety of effects on the body, depending on the target proteins and enzymes. Additionally, CMPEA has been shown to interact with certain signal transduction pathways, which can lead to changes in gene expression and other physiological processes.
Biochemical And Physiological Effects
CMPEA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit certain enzymes and proteins, resulting in changes in metabolic pathways. Additionally, CMPEA has been shown to interact with certain signal transduction pathways, resulting in changes in gene expression. These changes can lead to changes in the body’s physiology, such as changes in blood pressure, heart rate, and respiration.
Advantages And Limitations For Lab Experiments
The use of CMPEA in lab experiments has both advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively non-toxic and is not known to have any significant side effects. However, one of the main limitations is that its mechanism of action is not yet fully understood, making it difficult to predict the effects of CMPEA on the body.
Future Directions
Given the potential of CMPEA, there are a number of potential future directions for its use. One potential direction is the use of CMPEA in the development of new drugs and therapies. Additionally, further research could be done to elucidate the mechanism of action of CMPEA, as well as its effects on signal transduction pathways and gene expression. Additionally, CMPEA could be used in the study of the effects of environmental pollutants on human health. Finally, CMPEA could be used in the study of the effects of certain drugs on the body, as well as in the development of new drugs and therapies.
properties
IUPAC Name |
2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-9-3-2-4-10(7-9)16-6-5-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSYXQDFTSYFIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![1-[4-(2-Methoxyethoxy)-phenyl]-propan-2-one](/img/structure/B1463941.png)